2,3-Dichlorobenzoyl cyanide

Process Chemistry Pharmaceutical Manufacturing Catalysis Optimization

Procurement of 2,3-Dichlorobenzoyl cyanide with the validated ortho,meta-dichloro substitution pattern is essential for reproducible lamotrigine synthesis under ICH guidelines. Substituting with alternative regioisomers (2,4-, 3,4-dichloro, or p-chloro) or unsubstituted benzoyl cyanide alters reaction kinetics by factors of 2–4×, critically modifying impurity profiles. Such a change invalidates established analytical methods and requires complete GMP revalidation. This compound is supported by a validated LC method for regioisomer separation and proven industrial-scale CTAB-catalyzed cyanation (77% yield at 560 kg).

Molecular Formula C8H3Cl2NO
Molecular Weight 200.02 g/mol
CAS No. 77668-42-9
Cat. No. B194311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzoyl cyanide
CAS77668-42-9
Synonyms2,3-Dichlorobenzoyl Nitrile;  2,3-Dichloro-α-oxo-benzeneacetonitrile;  2,3-Dichlorobenzoyl Cyanide
Molecular FormulaC8H3Cl2NO
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N
InChIInChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H
InChIKeyFIBBFBXFASKAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzoyl Cyanide CAS 77668-42-9: Procurement-Grade Pharmaceutical and Agrochemical Intermediate


2,3-Dichlorobenzoyl cyanide (CAS 77668-42-9), also designated as 2-(2,3-dichlorophenyl)-2-oxoacetonitrile, is an ortho,meta-dichlorinated aromatic acyl cyanide . This white to pale yellow crystalline solid (melting point 52–60 °C, boiling point ~309 °C) serves as the penultimate intermediate in the industrial synthesis of lamotrigine, a widely prescribed anticonvulsant and mood stabilizer [1][2]. Beyond its established role in pharmaceutical manufacturing, the compound exhibits utility as an electrophilic building block for heterocyclic construction and has been documented in patent literature as a precursor to herbicidal 2-benzoyl-1,3-cyclohexanedione derivatives [3]. The unique 2,3-dichloro substitution pattern confers distinct steric and electronic properties that materially affect downstream reaction kinetics and product impurity profiles compared to other benzoyl cyanide regioisomers or alternative acylating agents.

2,3-Dichlorobenzoyl Cyanide CAS 77668-42-9: Why Regioisomer or Analog Substitution Introduces Unacceptable Technical Risk


Substituting 2,3-dichlorobenzoyl cyanide with alternative benzoyl cyanides—such as the 2,4- or 3,4-dichloro regioisomers, the mono-halogenated p-chloro analog, or unsubstituted benzoyl cyanide—cannot be performed without substantively altering critical process outcomes. The ortho,meta-dichloro arrangement in the target compound establishes a distinctive electronic environment that governs its reactivity profile in condensation reactions with aminoguanidine (for lamotrigine) and influences the chromatographic behavior of both the intermediate and any isomeric impurities that may carry through to the final API [1][2]. Fundamental kinetic studies on benzoyl cyanide hydrolysis and aminolysis demonstrate that chloro substitution—particularly the specific substitution pattern—modulates reaction rates by factors of 2× to 4× relative to the unsubstituted parent compound [3][4]. In regulated pharmaceutical manufacturing under ICH guidelines, any deviation from the validated 2,3-dichloro substitution pattern would necessitate complete revalidation of analytical methods and potential reevaluation of impurity profiles, rendering generic substitution both scientifically unsound and regulatorily untenable for GMP production of lamotrigine or related triazine derivatives.

2,3-Dichlorobenzoyl Cyanide CAS 77668-42-9: Quantitative Comparative Evidence for Scientific Selection


Industrial-Scale Cyanation Yield of 2,3-Dichlorobenzoyl Cyanide vs. Alternative Regioisomers

In a systematic evaluation of catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride to the target cyanide, a CTAB (cetyltrimethylammonium bromide)-catalyzed process achieved 77% isolated yield at 560 kg scale [1]. This process was specifically optimized for the 2,3-dichloro isomer; comparative cyanation of other dichlorobenzoyl chloride regioisomers (e.g., 2,4- or 3,4-dichloro) under identical conditions yields different product distributions and impurity profiles due to altered electrophilicity at the acyl carbon conferred by the distinct substitution pattern [2].

Process Chemistry Pharmaceutical Manufacturing Catalysis Optimization

Validated LC Method for Separation of 2,3-Dichlorobenzoyl Cyanide from Regioisomeric Impurities

A fully ICH-validated gradient reversed-phase LC method has been developed specifically for the separation and quantification of 2,3-dichlorobenzoyl cyanide from its regioisomers (2,4-dichloro, 2,5-dichloro, 2,6-dichloro, 3,4-dichloro, and 3,5-dichloro analogs) [1]. The method employs a C18 column with 0.01 M ammonium acetate buffer (pH 5.5) and methanol gradient elution at 1.5 mL/min, achieving baseline resolution of the target 2,3-isomer from all related regioisomers with UV detection at 215 nm. The method has been demonstrated to be selective, precise, linear, accurate, and robust for monitoring both unreacted raw materials and isomeric impurities in reaction mixtures and finished lamotrigine product.

Analytical Chemistry Quality Control ICH Validation

Acylation Reactivity: Chloro-Substituted Benzoyl Cyanides vs. Unsubstituted Parent

Kinetic studies on acyl cyanide reactivity demonstrate that chloro substitution on the aromatic ring significantly accelerates nucleophilic attack at the acyl carbon [1][2]. The presence of electron-withdrawing chloro substituents enhances the electrophilicity of the carbonyl group, which is directly relevant to the condensation reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine in lamotrigine synthesis. Substitution with the non-chlorinated parent compound (benzoyl cyanide, CAS 613-90-1) would result in substantially slower reaction kinetics under identical conditions, a difference that has been quantitatively characterized.

Physical Organic Chemistry Reaction Kinetics Acylation Mechanism

Regiospecific Herbicidal Intermediate Requirement: 2,3-Dichloro Substitution for Target 2-Benzoyl-1,3-Cyclohexanediones

Patent literature discloses the use of trisubstituted benzoyl cyanides as intermediates for herbicidal 2-(substituted benzoyl)-1,3-cyclohexanediones, a class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors [1]. The ortho,meta-dichloro substitution pattern present in the target compound is specifically required for certain herbicidal analogs; alternative regioisomers (e.g., 2,4-dichloro or 3,4-dichloro) would lead to distinct benzoylcyclohexanedione products with different herbicidal spectra and crop safety profiles. The benzoyl cyanide moiety serves as a versatile acylating handle for introducing the substituted benzoyl group onto the cyclohexanedione core under mild conditions that preserve the structural integrity of the herbicidal scaffold.

Agrochemical Synthesis Herbicide Development Patent Chemistry

2,3-Dichlorobenzoyl Cyanide CAS 77668-42-9: Validated Application Scenarios Based on Quantitative Evidence


GMP Manufacturing of Lamotrigine API

This compound is the essential penultimate intermediate for lamotrigine synthesis via condensation with aminoguanidine bicarbonate followed by cyclization to the 1,2,4-triazine core. The CTAB-catalyzed cyanation process yielding 77% at 560 kg scale demonstrates industrial viability [1]. The validated LC method for regioisomer separation is required for ICH-compliant quality control [2]. Procurement of 2,3-dichlorobenzoyl cyanide meeting pharmacopoeial purity specifications ensures compatibility with established GMP synthetic routes and analytical release testing protocols without necessitating method revalidation.

Agrochemical Research: HPPD-Inhibitor Herbicide Development

As documented in patent literature, 2,3-dichlorobenzoyl cyanide functions as a precursor to 2-(2,3-dichlorobenzoyl)-1,3-cyclohexanedione herbicides [1]. The specific ortho,meta-dichloro substitution pattern is structurally required for the intended herbicidal target compounds. This compound enables medicinal chemistry and agrochemical discovery teams to access a defined region of benzoyl cyanide chemical space for SAR exploration of HPPD inhibitors and related herbicide classes.

Analytical Method Development and Reference Standard Qualification

The availability of a fully validated reversed-phase LC method for the separation of 2,3-dichlorobenzoyl cyanide from its regioisomers [1] establishes this compound as a qualified reference material for analytical laboratories supporting lamotrigine manufacturing. The method has been demonstrated to be selective, precise, linear, accurate, and robust, enabling its use for monitoring reaction completeness, quantifying unreacted starting materials, and detecting isomeric impurities in process intermediates and finished API.

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